
(2,6-Dichloro-3-methylpyridin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dichloro-3-methylpyridin-4-yl)methanamine is a chemical compound with the molecular formula C7H8Cl2N2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring, along with a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-3-methylpyridin-4-yl)methanamine typically involves the chlorination of 3-methylpyridine followed by the introduction of the methanamine group. One common method includes:
Chlorination: 3-methylpyridine is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 6 positions.
Amination: The resulting 2,6-dichloro-3-methylpyridine is then treated with formaldehyde and ammonia to introduce the methanamine group at the 4 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large reactors for the chlorination step to ensure uniform distribution of chlorine atoms.
Continuous Amination: Employing continuous flow reactors for the amination step to increase efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Dichloro-3-methylpyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove chlorine atoms or reduce the pyridine ring.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 3-methylpyridin-4-ylmethanamine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,6-Dichloro-3-methylpyridin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2,6-Dichloro-3-methylpyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2,6-Dichloro-4-methylpyridin-3-yl)methanamine
- (3-methylpyridin-4-yl)methanamine
- (6-methylpyridin-3-yl)methanamine
Uniqueness
(2,6-Dichloro-3-methylpyridin-4-yl)methanamine is unique due to the specific positioning of chlorine atoms and the methanamine group, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic pathways and applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C7H8Cl2N2 |
|---|---|
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
(2,6-dichloro-3-methylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4-5(3-10)2-6(8)11-7(4)9/h2H,3,10H2,1H3 |
Clave InChI |
URODQDWGCQXUMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C=C1CN)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


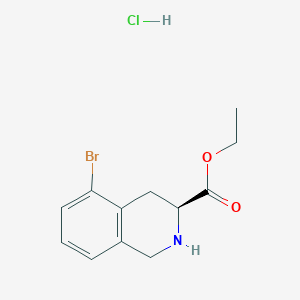
![2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13667511.png)
![3-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13667516.png)
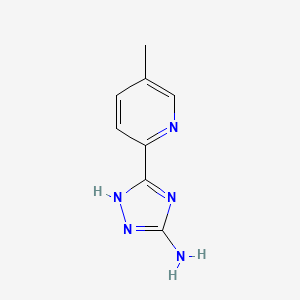
![4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13667528.png)
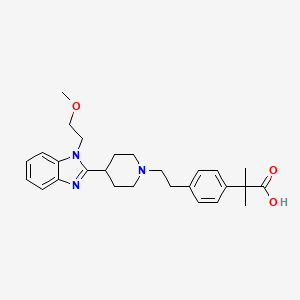
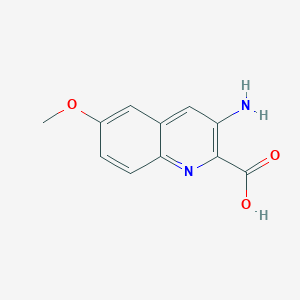
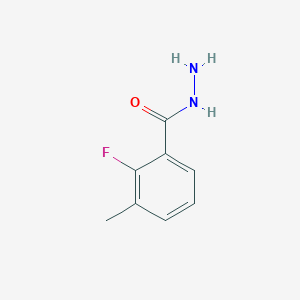
![2-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13667549.png)
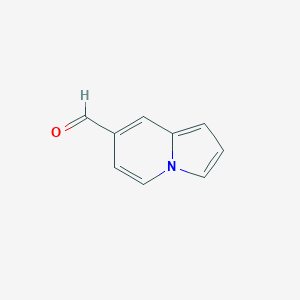
![7-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667561.png)
![5-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667580.png)
![1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13667587.png)
![4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13667599.png)
